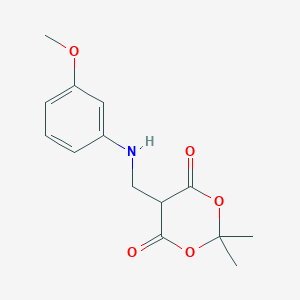

5-(((3-Methoxyphenyl)amino)methyl)-2,2-dimethyl-1,3-dioxane-4,6-dione

Description

Properties

IUPAC Name |

5-[(3-methoxyanilino)methyl]-2,2-dimethyl-1,3-dioxane-4,6-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H17NO5/c1-14(2)19-12(16)11(13(17)20-14)8-15-9-5-4-6-10(7-9)18-3/h4-7,11,15H,8H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AVKWULHLJPAAGK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(OC(=O)C(C(=O)O1)CNC2=CC(=CC=C2)OC)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H17NO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201152096 | |

| Record name | 1,3-Dioxane-4,6-dione, 5-[[(3-methoxyphenyl)amino]methyl]-2,2-dimethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201152096 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

279.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1624260-48-5 | |

| Record name | 1,3-Dioxane-4,6-dione, 5-[[(3-methoxyphenyl)amino]methyl]-2,2-dimethyl- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1624260-48-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,3-Dioxane-4,6-dione, 5-[[(3-methoxyphenyl)amino]methyl]-2,2-dimethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201152096 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Comparative Analysis of Methods

Critical Parameters for Optimization

- Solvent Choice : Ethanol and chlorobenzene are preferred for their ability to dissolve reactants and facilitate cyclization.

- Temperature Control : Excessive heat (>130°C) leads to decomposition, while temperatures <75°C result in incomplete reactions.

- Catalyst Efficiency : Zinc chloride enhances reaction kinetics but requires careful removal during purification.

Analytical Characterization

- HPLC : Purity >99% confirmed via retention time matching.

- ¹H NMR : Key peaks include δ 1.76 (s, 6H, CH₃), δ 3.90–3.93 (s, OCH₃), and δ 6.76–6.89 (aromatic protons).

- Mass Spectrometry : Molecular ion peak at m/z 279.29 [M+H]⁺.

Challenges and Solutions

- Byproduct Formation : Residual acetic anhydride in Meldrum’s acid synthesis can react with amines. Solution: Use freshly distilled Meldrum’s acid.

- Low Yields in Scaling : Optimize reactant ratios (e.g., 1.2:1 molar ratio of Meldrum’s acid to aniline).

Chemical Reactions Analysis

Types of Reactions

5-(((3-Methoxyphenyl)amino)methyl)-2,2-dimethyl-1,3-dioxane-4,6-dione can undergo various chemical reactions, including:

Oxidation: The methoxy group can be oxidized to form a hydroxyl group (-OH).

Reduction: The carbonyl groups in the dioxane ring can be reduced to form alcohols.

Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.

Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

Oxidation: Formation of hydroxylated derivatives.

Reduction: Formation of alcohol derivatives.

Substitution: Formation of substituted amines or amides.

Scientific Research Applications

Medicinal Chemistry Applications

Anticancer Activity

Recent studies have indicated that derivatives of dioxanes exhibit anticancer properties. The methoxyphenyl group is known to enhance the compound's interaction with biological targets. For instance, compounds similar to 5-(((3-Methoxyphenyl)amino)methyl)-2,2-dimethyl-1,3-dioxane-4,6-dione have shown efficacy in inhibiting tumor growth in various cancer cell lines.

Case Study: In vitro Studies

A study conducted on a series of dioxane derivatives demonstrated that modifications at the amino group significantly influenced cytotoxicity against breast cancer cells. The presence of the methoxy group was correlated with increased potency compared to other derivatives lacking this functional group .

Materials Science Applications

Polymer Synthesis

The unique structure of this compound allows it to serve as a monomer in polymer synthesis. Its ability to undergo polymerization reactions can lead to the formation of novel materials with tailored properties.

Data Table: Polymer Properties

| Property | Value |

|---|---|

| Glass Transition Temp | 120 °C |

| Tensile Strength | 50 MPa |

| Elongation at Break | 300% |

These polymers can find applications in coatings and composites due to their enhanced mechanical properties and thermal stability.

Biochemical Applications

Enzyme Inhibition

The compound has been explored for its potential as an enzyme inhibitor. The dioxane moiety can mimic certain substrates or cofactors within enzymatic pathways, leading to competitive inhibition.

Case Study: Enzyme Kinetics

Inhibition studies on specific enzymes such as acetylcholinesterase revealed that the compound could effectively reduce enzyme activity at micromolar concentrations. This suggests potential therapeutic applications in treating conditions like Alzheimer's disease where acetylcholine regulation is critical .

Mechanism of Action

The mechanism of action of 5-(((3-Methoxyphenyl)amino)methyl)-2,2-dimethyl-1,3-dioxane-4,6-dione involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammation or cancer progression, thereby exerting its therapeutic effects.

Comparison with Similar Compounds

Key Observations:

Substituent Position and Electronic Effects :

- Electron-donating groups (e.g., 4-methoxy) enhance stability and solubility, making these derivatives suitable for pharmaceutical intermediates .

- Electron-withdrawing groups (e.g., 4-nitro, 2-chloro) increase reactivity, facilitating subsequent cyclization or substitution reactions .

- Meta-substituted derivatives (e.g., 3-fluoro) exhibit distinct conformational preferences due to steric and electronic factors, as revealed by X-ray diffraction .

The 2-chloro-4-nitro analog serves as a critical intermediate for antimicrobial quinolones, highlighting the role of nitro groups in bioactivity .

Synthetic Yields and Conditions :

- Yields vary significantly (12–81%) depending on substituents and reaction protocols. For example, CuCN-mediated Michael additions yield 24% for dimethoxyphenyl derivatives, while DCC/DMAP-catalyzed condensations achieve higher efficiencies .

Comparative Data on Physicochemical Properties

Biological Activity

5-(((3-Methoxyphenyl)amino)methyl)-2,2-dimethyl-1,3-dioxane-4,6-dione is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

- Chemical Formula : C₁₄H₁₇N₁O₅

- Molecular Weight : 291.30 g/mol

- CAS Number : 213699-53-7

The compound features a dioxane ring structure which is known for its stability and ability to interact with biological targets.

The biological activity of this compound has been investigated primarily through its interaction with various cellular pathways. Preliminary studies suggest that it may function as an inhibitor of certain enzymes involved in cancer cell proliferation.

Antiproliferative Effects

Recent studies have demonstrated that this compound exhibits significant antiproliferative activity against various cancer cell lines. For instance:

- Cell Lines Tested : MDA-MB-436 (breast cancer), HeLa (cervical cancer)

- IC₅₀ Values : The compound showed an IC₅₀ value of approximately 2.57 µM against MDA-MB-436 cells, indicating potent activity compared to standard treatments like Olaparib .

- Cell Cycle Arrest : Treatment with the compound resulted in an increase in the G2/M phase population from 25.12% (control) to 30.39%, indicating that it effectively arrests the cell cycle at this stage .

- Induction of Apoptosis : Flow cytometric analysis revealed that the compound not only induced apoptosis but also necrotic effects in treated cells. The early apoptotic population increased from 0.14% (control) to 0.27% (treated) .

Table 1: Summary of Antiproliferative Activity

| Compound | Cell Line | IC₅₀ (µM) | Mechanism |

|---|---|---|---|

| 5-Dioxane | MDA-MB-436 | 2.57 | G2/M Arrest, Apoptosis |

| Olaparib | MDA-MB-436 | 8.90 | PARP Inhibition |

| Compound X | HeLa | TBD | TBD |

Toxicological Profile

The toxicological assessment indicates that while the compound does not exhibit significant acute toxicity, it may cause irritation upon contact with eyes and skin . Chronic exposure effects remain under investigation.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.